molecular formula C19H14N2O2S2 B2402902 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034514-35-5

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2402902
CAS RN: 2034514-35-5
M. Wt: 366.45
InChI Key: YSVYWRVRTTWGSY-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can vary widely, and their analysis often involves techniques such as crystallography .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide in lab experiments is its potency as a nitric oxide scavenger. This allows researchers to investigate the role of nitric oxide in biological processes with a high degree of specificity. However, one limitation of using this compound is its potential for off-target effects. This compound can react with other molecules in the body, which can have unintended effects on biological processes.

Future Directions

The potential applications of 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide in various fields are vast. One future direction for research is to investigate the role of nitric oxide in cancer progression and the potential for this compound to be used as an anti-cancer agent. Another future direction is to investigate the effects of this compound on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound can be used to investigate the role of nitric oxide in cardiovascular disease and the potential for this compound to be used as a therapeutic agent.

Synthesis Methods

The synthesis of 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide involves the reaction of 5-phenylisoxazole-3-carboxylic acid with thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde in the presence of triethylamine and acetic anhydride. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide has been widely used in scientific research studies due to its unique properties. It is a potent nitric oxide scavenger that can be used to investigate the role of nitric oxide in various biological processes. This compound has been used to study the effects of nitric oxide on cardiovascular function, inflammation, and neuronal signaling.

Safety and Hazards

The safety and hazards of thiophene-based compounds can vary widely depending on their specific structures and applications. It’s important to refer to the specific safety data sheets for each compound .

properties

IUPAC Name

5-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-19(15-11-16(23-21-15)13-5-2-1-3-6-13)20-18(14-8-10-24-12-14)17-7-4-9-25-17/h1-12,18H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWRVRTTWGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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